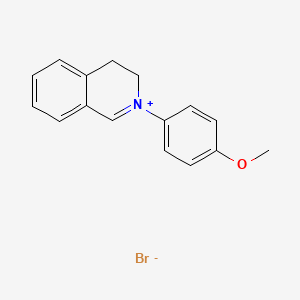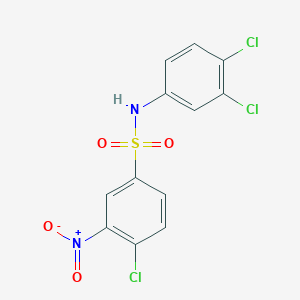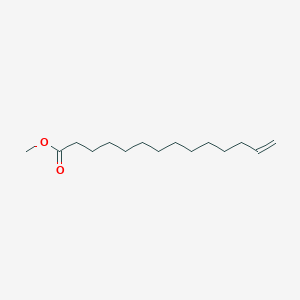
3-(tert-Butylperoxy)-3-methylbut-1-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(tert-Butylperoxy)-3-methylbut-1-yne is an organic peroxide compound known for its high reactivity and utility in various chemical processes. It is characterized by the presence of a tert-butylperoxy group attached to a butyne backbone. This compound is often used as a radical initiator in polymerization reactions due to its ability to generate free radicals upon decomposition.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butylperoxy)-3-methylbut-1-yne typically involves the reaction of tert-butyl hydroperoxide with an appropriate alkyne precursor. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. For instance, tert-butyl hydroperoxide can be reacted with 3-chloropropyl trimethoxysilane to yield the desired compound .
Industrial Production Methods
Industrial production of this compound involves continuous processes using high-efficiency reactors such as plate exchangers. These reactors provide excellent heat exchange capacity, which is crucial for maintaining the stability of the compound during synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-(tert-Butylperoxy)-3-methylbut-1-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can lead to the cleavage of the peroxide bond, resulting in the formation of alcohols or other reduced species.
Substitution: The compound can participate in substitution reactions where the tert-butylperoxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include acids, bases, and various solvents. For example, photolysis of the compound in solvents like methanol-d4 and cyclohexane-d12 has been studied extensively .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For instance, photolysis can lead to the formation of radicals and subsequent secondary products .
Wissenschaftliche Forschungsanwendungen
3-(tert-Butylperoxy)-3-methylbut-1-yne has a wide range of applications in scientific research:
Chemistry: It is used as a radical initiator in polymerization reactions, aiding in the synthesis of various polymers.
Biology: The compound’s reactivity makes it useful in studying radical-mediated biological processes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of drug delivery systems.
Industry: It is employed in the production of plastics, rubbers, and other polymeric materials due to its ability to initiate polymerization reactions .
Wirkmechanismus
The mechanism of action of 3-(tert-Butylperoxy)-3-methylbut-1-yne involves the generation of free radicals upon decomposition. These radicals can initiate various chemical reactions, including polymerization and oxidation. The compound primarily decomposes from a singlet electronic state, leading to the formation of radicals that interact with solvent molecules and other reactants .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane: This compound is also an organic peroxide used as a radical initiator and cross-linking agent.
tert-Butyl (2-ethylhexyl) monoperoxy carbonate: Commonly used as a polymerization initiator, this compound shares similar thermal decomposition characteristics.
Uniqueness
3-(tert-Butylperoxy)-3-methylbut-1-yne is unique due to its specific structure, which imparts distinct reactivity and stability properties. Its ability to generate radicals efficiently makes it particularly valuable in polymerization processes and other radical-mediated reactions.
Eigenschaften
CAS-Nummer |
52258-96-5 |
|---|---|
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
3-tert-butylperoxy-3-methylbut-1-yne |
InChI |
InChI=1S/C9H16O2/c1-7-9(5,6)11-10-8(2,3)4/h1H,2-6H3 |
InChI-Schlüssel |
QVUYVULKJVINCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OOC(C)(C)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclopentanone, 2-[(4-methylphenyl)sulfinyl]-](/img/structure/B14642404.png)
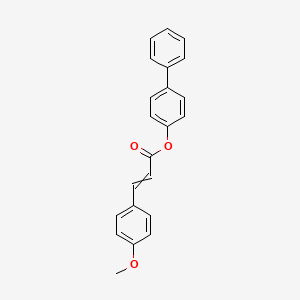
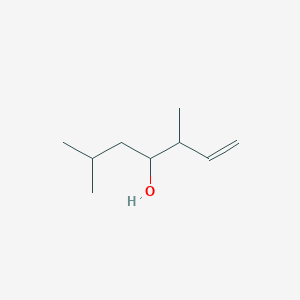
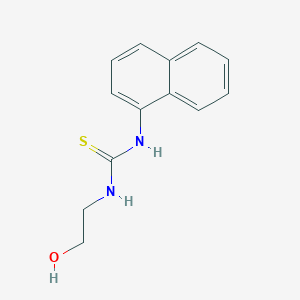
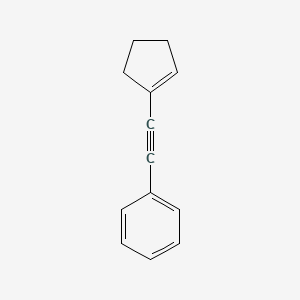
![Bicyclo[10.1.0]tridec-1-ene](/img/structure/B14642424.png)

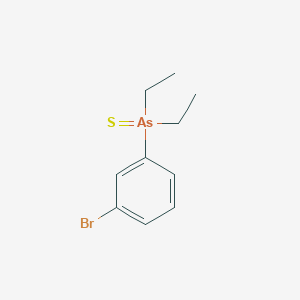
![2,3,6,6-Tetramethylbicyclo[3.1.1]hept-2-ene](/img/structure/B14642441.png)

